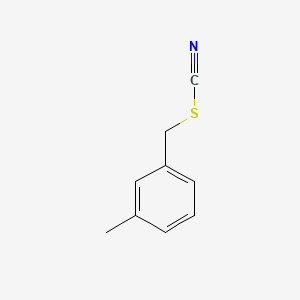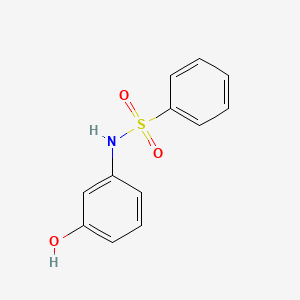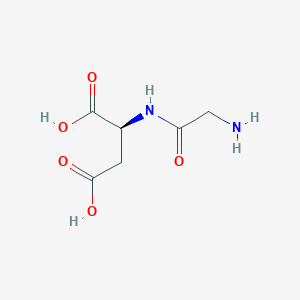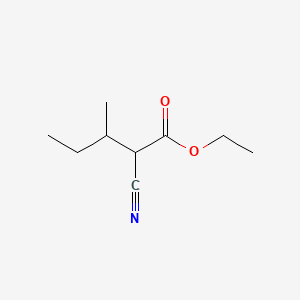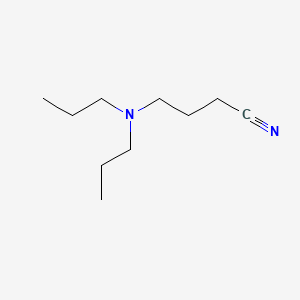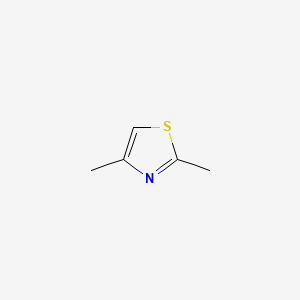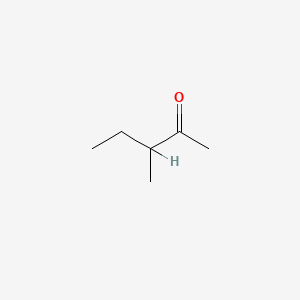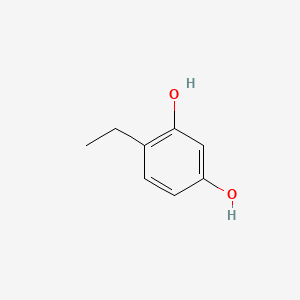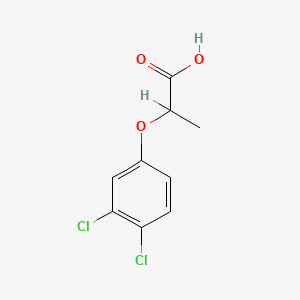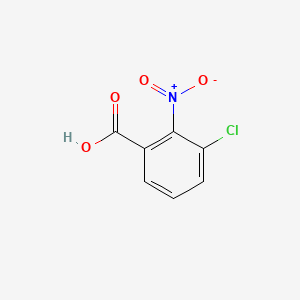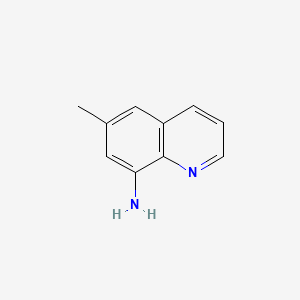
6-Methylquinolin-8-amine
Overview
Description
6-Methylquinolin-8-amine is a compound with the molecular formula C10H10N2 and a molecular weight of 158.212. It is also known by its IUPAC name, 6-methyl-8-quinolinamine12. The compound is typically stored at room temperature and is available in powder form1.
Synthesis Analysis
The synthesis of quinoline compounds, such as 6-Methylquinolin-8-amine, has been extensively studied. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold3. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols3.Molecular Structure Analysis
The molecular structure of 6-Methylquinolin-8-amine consists of a benzene ring fused with a pyridine moiety2. The InChI code for the compound is 1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H312.
Chemical Reactions Analysis
While specific chemical reactions involving 6-Methylquinolin-8-amine are not readily available, quinoline compounds are known to undergo a variety of reactions. For instance, they can participate in condensation reactions with primary aryl amines and 1,3-diketones or β-keto-aldehydes or 1,3-dialdehydes, forming an enamine intermediate3.Physical And Chemical Properties Analysis
6-Methylquinolin-8-amine has a molecular weight of 158.20 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 22. The compound has a rotatable bond count of 02. Its exact mass and monoisotopic mass are 158.084398327 g/mol2. The topological polar surface area is 38.9 Ų2, and it has a heavy atom count of 122.Scientific Research Applications
Application 1: C–H Bond Activation/Functionalization
- Summary of the Application : 8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This process involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
- Methods of Application : The synthesis of substituted 8-aminoquinoline involves functionalization of positions C2–C7 on the 8-aminoquinoline ring . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
- Results or Outcomes : This method provides a powerful tool for the synthesis of a variety of molecules .
Application 2: Synthesis of Quinolin-8-amines
- Summary of the Application : Quinolin-8-amines are valuable scaffolds in organic synthesis . They can be synthesized from mono-propargylated aromatic ortho-diamines .
- Methods of Application : The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation .
- Results or Outcomes : This method allows for the construction of aromatic nitrogen heterocycles .
Application 3: Third-Generation Photovoltaics
- Summary of the Application : Quinoline derivatives, including 6-Methylquinolin-8-amine, have been explored for their potential use in third-generation photovoltaics . These materials are being considered due to their unique optoelectronic properties .
- Methods of Application : The quinoline derivatives are used in the design and architecture of photovoltaic cells . Their properties for photovoltaic applications are detailed, including absorption spectra and energy levels .
- Results or Outcomes : The implementation of quinoline derivatives in photovoltaic cells has shown promising results, with performance highlighted for polymer solar cells and dye-synthesized solar cells .
Application 4: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They are also used in transistors .
- Methods of Application : The quinoline derivatives are incorporated into the emission layer of the OLEDs .
- Results or Outcomes : The use of quinoline derivatives in OLEDs has been demonstrated and described .
Application 5: Biomedical Applications
- Summary of the Application : Quinoline derivatives are being considered as materials for biomedical applications . They have shown potential in various areas of medicine due to their diverse biological activities .
- Methods of Application : The specific methods of application would depend on the particular biomedical context. For example, they could be used in drug delivery systems, diagnostic tools, or therapeutic agents .
Application 6: Transistors
- Summary of the Application : Quinoline derivatives are also used in transistors . They can contribute to the performance and efficiency of these electronic components .
- Methods of Application : The quinoline derivatives are incorporated into the structure of the transistors . Their specific properties can influence the behavior of the transistor .
- Results or Outcomes : The use of quinoline derivatives in transistors has been demonstrated and described . They can potentially improve the performance and efficiency of these devices .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H3351. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment1.
Future Directions
The future directions for 6-Methylquinolin-8-amine are not readily available in the searched resources. However, quinoline compounds, in general, have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry3. They are a vital scaffold for leads in drug discovery3.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
6-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYERLVLCYWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071532 | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinolin-8-amine | |
CAS RN |
68420-93-9 | |
| Record name | 6-Methyl-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68420-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

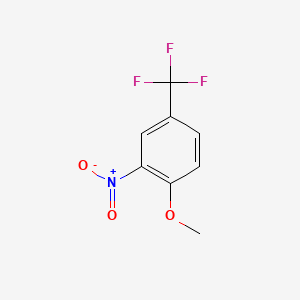
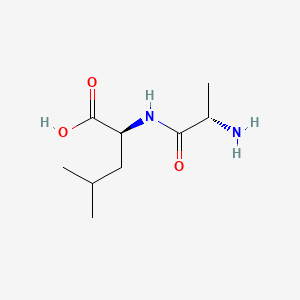
![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)
